molecular formula C20H16N2O B2408982 (2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol CAS No. 496013-51-5

(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol

Cat. No.: B2408982
CAS No.: 496013-51-5
M. Wt: 300.361
InChI Key: JAYZZRNUIXTTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol is a complex organic compound that features both indole and pyridine moieties The indole structure is a bicyclic system containing a benzene ring fused to a pyrrole ring, while the pyridine structure is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindole with pyridine-4-carbaldehyde in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (2-phenyl-1H-indol-3-yl)(pyridin-4-yl)ketone, while reduction could produce (2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methane.

Scientific Research Applications

Chemistry

In chemistry, (2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The indole and pyridine moieties are known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Comparison with Similar Compounds

Similar Compounds

    (2-phenyl-1H-indol-3-yl)(pyridin-3-yl)methanol: Similar structure but with the pyridine ring attached at a different position.

    (2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methanol: Another positional isomer with potential differences in biological activity.

    (2-phenyl-1H-indol-3-yl)(quinolin-4-yl)methanol: Contains a quinoline ring instead of pyridine, which may alter its chemical and biological properties.

Uniqueness

(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol is unique due to the specific positioning of the indole and pyridine rings, which can influence its reactivity and interactions with biological targets. This compound’s distinct structure allows for the exploration of new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

(2-phenyl-1H-indol-3-yl)-pyridin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c23-20(15-10-12-21-13-11-15)18-16-8-4-5-9-17(16)22-19(18)14-6-2-1-3-7-14/h1-13,20,22-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYZZRNUIXTTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C4=CC=NC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.